Product packaging for (1S)-1-(pyridin-2-yl)propan-1-ol(Cat. No.:CAS No. 18209-34-2)

(1S)-1-(pyridin-2-yl)propan-1-ol

Cat. No.: B2968649
CAS No.: 18209-34-2
M. Wt: 137.182
InChI Key: OBUPVPZCSVEBQN-QMMMGPOBSA-N
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Description

Significance of Chiral Pyridine-Containing Alcohols in Contemporary Synthesis

Chiral pyridine-containing alcohols are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry. Their importance stems from the unique combination of a pyridine (B92270) ring, which can act as a ligand for metal catalysts, and a chiral alcohol moiety, which can induce stereoselectivity in chemical reactions. This dual functionality makes them highly valuable in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product.

The pyridine nitrogen atom can coordinate to a metal center, while the chiral hydroxyl group can direct the stereochemical outcome of a reaction. This has led to their successful application as ligands in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. diva-portal.orgmdpi.comnih.gov The ability to systematically modify both the pyridine ring and the chiral side chain allows for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity. diva-portal.org

Furthermore, chiral pyridine-containing alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chim.it The pyridine motif is a common feature in many drugs, and the presence of a chiral center is often crucial for their therapeutic efficacy. The development of efficient methods for the synthesis of enantiomerically pure pyridine-containing alcohols is therefore an active area of research. nih.govnih.gov

Significance of Chiral Pyridine-Containing Alcohols Applications
Asymmetric CatalysisLigands for enantioselective addition of diethylzinc (B1219324) to aldehydes. diva-portal.org
Ligands in palladium-catalyzed allylic alkylations. diva-portal.orgmdpi.comnih.gov
Pharmaceutical SynthesisIntermediates for biologically active molecules. chim.it
Building blocks for fluoro-substituted heteroaromatic compounds. nih.gov
Material ScienceComponents for functional materials.

Overview of (1S)-1-(pyridin-2-yl)propan-1-ol's Role as a Versatile Building Block in Chemical Research

This compound serves as a prime example of a versatile chiral building block. cymitquimica.com Its specific stereochemistry and functional groups make it a valuable starting material for the synthesis of more complex chiral ligands and target molecules. The modular nature of its synthesis, often achieved through the asymmetric reduction of the corresponding ketone, allows for access to the enantiomerically pure compound. diva-portal.org

This chiral alcohol can be used to synthesize a range of derivatives. For instance, the hydroxyl group can be converted into other functional groups, such as phosphinites or phosphites, to create new chiral ligands for asymmetric catalysis. diva-portal.org Research has shown that the absolute configuration of the carbinol carbon in such ligands is a key determinant of the stereochemical outcome of the catalyzed reaction. diva-portal.org

The pyridine ring in this compound provides a coordination site for metals, which is a crucial feature for its application in catalysis. The combination of this coordinating ability with the defined stereocenter makes it a powerful tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule. While detailed research findings specifically on this compound are often part of broader studies on chiral ligands, its role as a fundamental chiral scaffold is well-established within the chemical community. diva-portal.orgchim.it

Compound CAS Number Molecular Formula Molecular Weight
This compound18209-34-2C8H11NO137.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B2968649 (1S)-1-(pyridin-2-yl)propan-1-ol CAS No. 18209-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPVPZCSVEBQN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

State of the Art Synthetic Methodologies for 1s 1 Pyridin 2 Yl Propan 1 Ol

Asymmetric Reduction Strategies

The asymmetric reduction of prochiral ketones represents a cornerstone in the synthesis of enantiomerically pure alcohols like (1S)-1-(pyridin-2-yl)propan-1-ol. d-nb.infowikipedia.org This approach focuses on the conversion of a ketone to an alcohol, creating a new chiral center with a high degree of enantioselectivity. wikipedia.org

Catalytic Asymmetric Reduction of 2-Acetylpyridine (B122185) Precursors

The synthesis of this compound is often achieved through the enantioselective reduction of its corresponding ketone precursor, 2-propionylpyridine (B1584170). This transformation is a key step in producing chiral 2-pyridine aryl/alkyl alcohols, which are valuable intermediates for chiral ligands and pharmaceutical agents. d-nb.info A variety of catalytic systems, including those based on transition metals like ruthenium, rhodium, and iridium, have been developed for this purpose. d-nb.infonih.gov These methods, which include hydrogenation, transfer hydrogenation, and hydrosilylation, aim for high efficiency and enantioselectivity. d-nb.info

Transfer hydrogenation, for instance, offers an operationally simple method for ketone reduction. wikipedia.orgbohrium.com It typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral metal complex. wikipedia.orgbohrium.comsigmaaldrich.com The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). sigmaaldrich.com

Exploration of Chiral Catalysts in Pyridyl Ketone Reductions

A significant body of research has been dedicated to the development of novel chiral catalysts for the asymmetric reduction of ketones. nih.govgoogle.com These catalysts are often metal complexes featuring chiral ligands. For example, chiral Ru(II) and Rh(I) complexes with PNNP-type ligands have demonstrated excellent performance as catalyst precursors in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% ee. nih.gov

Oxazaborolidine catalysts, used in conjunction with borane (B79455) or catecholborane, are also effective for the enantioselective reduction of ketones. wikipedia.orgnih.gov Additionally, transition metal catalysts, particularly those based on ruthenium paired with chiral ligands like BINAP, are employed for hydrogenations using hydrogen gas. wikipedia.org The choice of the chiral ligand is paramount in directing the stereochemical outcome of the reduction. ethz.ch

Table 1: Chiral Catalysts in Asymmetric Ketone Reduction

Catalyst TypeMetalTypical LigandReductantKey Features
Transfer Hydrogenation CatalystRuthenium, Rhodium, IridiumChiral Diamines, Amino AlcoholsIsopropanol, Formic AcidHigh enantioselectivity for aryl ketones. wikipedia.orgnih.gov
Oxazaborolidine CatalystBoronChiral Amino AlcoholsBorane, CatecholboraneEffective for simple and functionalized ketones. wikipedia.orgnih.gov
Hydrogenation CatalystRutheniumBINAPHydrogen GasEffective for ketones with chelating groups. wikipedia.org

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction provides a classic and versatile method for the formation of alcohols through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgpressbooks.pub In the context of synthesizing pyridyl alcohols, this involves the reaction of a suitable Grignard reagent with a pyridine-based ketone or aldehyde. nih.govresearchgate.net

For the synthesis of 1-(pyridin-2-yl)propan-1-ol, one could envision the reaction of ethylmagnesium bromide with 2-pyridinecarboxaldehyde. The nucleophilic ethyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an aqueous workup. organic-chemistry.org However, the use of 2-pyridyl Grignard reagents themselves in cross-coupling reactions has been challenging, though advancements have been made using specific palladium catalysts with secondary phosphine (B1218219) oxide (SPO) ligands. nih.govresearchgate.net

Multi-Component and Multi-Step Approaches to this compound and Analogues

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. researchgate.netrsc.orgresearchgate.net These reactions offer advantages in terms of atom economy and operational simplicity. For instance, a one-pot synthesis of highly substituted pyridines can be achieved from aldehydes, malononitrile, and a thiol using a solid base catalyst. researchgate.net Another approach involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol. rsc.org

While direct multi-component synthesis of this compound is not explicitly detailed, these methods are crucial for creating a diverse range of substituted pyridine (B92270) analogues. nih.gov For example, a palladium-catalyzed MCR using alcohols as starting materials can produce tri-substituted pyridines. nih.gov These varied pyridine structures can then potentially be further functionalized to yield the desired alcohol. A novel metal-free, three-component reaction has been developed to synthesize γ-pyridyl alcohols from simple alcohols, vinylarenes, and 4-cyanopyridine. thieme-connect.com

Chemo-Selective Hydrogenation Methods for Related Compounds

Chemo-selective hydrogenation is a critical technique when a molecule contains multiple reducible functional groups, and only one is targeted for reduction. scispace.comnih.gov For instance, in the synthesis of pyridyl alcohols from precursors containing other unsaturated bonds (like C=C or C=N), it is essential to selectively hydrogenate the ketone's C=O bond. nih.gov

Well-defined manganese(I) pincer catalysts have shown exceptional activity for the chemo-selective hydrogenation of the C=O bond in the presence of other reducible functionalities. scispace.comnih.gov Similarly, iridium complexes with pyridine-imidazolidinyl ligands have been used for the chemo-selective transfer hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the C=O group intact. thieme-connect.com The choice of catalyst and reaction conditions dictates which functional group is preferentially reduced. acs.org For example, catalytic transfer hydrogenation is a widely used method for the selective reduction of ketones. bohrium.com

Stereochemical Control and Enantioselective Synthesis of 1s 1 Pyridin 2 Yl Propan 1 Ol

Strategies for Achieving High Enantiomeric Excess in Chiral Pyridine (B92270) Derivatives

Obtaining chiral pyridine derivatives with high enantiomeric excess (e.e.) is crucial for their application in asymmetric synthesis and as pharmaceutical agents. nih.gov Several powerful strategies have been developed to this end, primarily revolving around asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is an efficient method for producing enantiomerically enriched compounds. chim.itnumberanalytics.com For the synthesis of chiral pyridyl alcohols, the most direct approach is the asymmetric reduction of the corresponding prochiral ketones. d-nb.info This can be achieved through several catalytic methods:

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, typically isopropanol (B130326) or formic acid, in the presence of a transition metal complex with a chiral ligand. d-nb.info Ruthenium and iridium complexes are commonly employed. d-nb.infounito.it

Asymmetric Hydrogenation: This involves the direct use of hydrogen gas with a chiral catalyst, often based on rhodium, ruthenium, or iridium. d-nb.info

Asymmetric Hydrosilylation: This two-step process involves the catalytic addition of a silane (B1218182) across the carbonyl group, followed by hydrolysis to yield the chiral alcohol. d-nb.info

Beyond reduction, catalytic enantioselective N-oxidation can be used to desymmetrize prochiral bispyridine substrates, creating chiral pyridine N-oxides that can be further functionalized. chemistryviews.org Additionally, the enantioselective addition of prochiral radicals to vinylpyridines, mediated by cooperative photoredox and asymmetric catalysis, provides access to chiral γ-functionalized pyridines. nih.gov

The use of chiral auxiliaries is another robust strategy. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com A notable example is the use of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. The diastereoselective reduction of these imines, where the sulfinyl group acts as the chiral director, produces chiral N-p-toluenesulfinyl amines with high diastereoselectivity. unito.itunito.it Subsequent cleavage of the sulfinyl group affords the chiral primary amine.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Pyridine Derivatives
Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (e.e.)Reference
Transfer HydrogenationAryl N-heteroaryl ketonesChiral-diamine-derived iridium complexChiral alcoholsHigh d-nb.info
ReductionN-p-toluenesulfinyl ketiminesDIBAL-HN-p-toluenesulfinyl aminesUp to 92% de unito.it
N-OxidationBispyridine substratesAspartic-acid-containing peptidesChiral pyridine N-oxidesUp to 99:1 e.r. chemistryviews.org
Radical AdditionVinylpyridinesChiral Brønsted acid / Photoredox catalystγ-hydroxy/amino pyridinesGood to excellent nih.gov
ArylationPyridineNickel/Chiral N-Heterocyclic CarbeneChiral secondary alcohols89–94% ee chinesechemsoc.org

Diastereoselective Synthetic Pathways Utilizing Pyridinecarbaldehyde Intermediates

Pyridine-2-carbaldehyde (picolinaldehyde) is a versatile starting material for constructing chiral pyridine derivatives. Diastereoselective reactions using this intermediate allow for the controlled formation of new stereocenters.

One effective strategy involves the condensation of pyridine-2-carbaldehyde with a chiral auxiliary to form an intermediate that undergoes a diastereoselective nucleophilic addition. For instance, the imine formed by condensing pyridine-2-carbaldehyde with the chiral amino alcohol (S)-valinol (after protection of the hydroxyl group) reacts with organometallic reagents. rsc.org The addition occurs with high diastereoselectivity (si face attack) to the C=N double bond, and subsequent removal of the chiral auxiliary yields chiral 1-(2-pyridyl)alkylamines. rsc.org

Another powerful method is the use of chiral ylides. A diastereoselective epoxidation has been achieved by condensing pyridine-2-carbaldehyde with a chiral oxazolidine (B1195125) sulfur ylide. mdpi.comresearchgate.net This reaction produces a chiral trans-epoxyamide, which serves as a key intermediate for the synthesis of more complex molecules like the alkaloid (-)-1-epi-lentiginosine. mdpi.com The stereochemistry of the epoxide is controlled by the chiral auxiliary derived from (R)-(−)-2-phenylglycinol. mdpi.com

Furthermore, the heterogeneous hydrogenation of more complex indolizine (B1195054) structures, themselves prepared from a substituted pyridine-2-carboxaldehyde, has been shown to be diastereoselective. acs.org The stereochemical outcome of the hydrogenation is influenced by the existing stereocenters and substituents on the molecule. acs.org

Table 2: Diastereoselective Syntheses Starting from Pyridine-2-carbaldehyde
Chiral Reagent/AuxiliaryReaction TypeIntermediateProduct TypeDiastereomeric Ratio (d.r.) / SelectivityReference
Chiral oxazolidine sulfur ylideEpoxidationtrans-glycidic amideChiral epoxyamideUp to 98% dr mdpi.comresearchgate.net
(S)-O-(trimethylsilyl)valinolOrganometallic additionChiral imineChiral amino alcoholsExcellent (si face attack) rsc.org
None (substrate control)Heterogeneous HydrogenationTetrasubstituted indolizineTetrahydroindolizinonesDiastereoselective (trans favored) acs.org
Copper(II) perchlorateAldol AdditionMetal-ligand complexHomo- and heterometallic complexesRegio- and stereoselective acs.org

Stereospecific Transformations of Related Pyridine-Based Alcohols and Amines

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product in a predictable manner. Such reactions are invaluable for converting readily available chiral building blocks into new, valuable enantiopure compounds.

A common stereospecific reaction is the nucleophilic substitution at a chiral center, which often proceeds with an inversion of configuration (an Sₙ2-type mechanism). For example, a method for the chlorination of secondary alcohols using triphosgene (B27547) and pyridine proceeds via the formation of a chloroformate, which is then activated by pyridine. nih.gov The subsequent displacement by a chloride ion occurs with inversion of stereochemistry to produce the corresponding alkyl chloride. nih.gov This method can be applied to 1,3-diols to generate stereocomplementary 1,3-dichlorides. nih.gov

Similarly, secondary alcohols can be stereospecifically converted to amines. The activation of an alcohol with triflic anhydride (B1165640) in the presence of pyridine forms a triflate, an excellent leaving group. doi.org Subsequent reaction with an amine nucleophile can proceed with inversion of configuration to yield the chiral amine product. It is noteworthy that the reaction between triflic anhydride and pyridine can form N-triflylpyridinium triflate, a reactive intermediate that can sometimes lead to side reactions if the pyridine ring itself is attacked. doi.org

Base-catalyzed isomerization of allylic alcohols represents another class of stereospecific transformation. acs.org In the presence of a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), chiral allylic alcohols can be isomerized to the corresponding ketones. The reaction proceeds through a deprotonation to form an intimate ion pair between the allylic anion and the protonated base, which allows for an efficient transfer of chirality. acs.org This methodology has also been successfully applied to the stereospecific isomerization of allylic ethers to enol ethers. acs.org

Optical Resolution Techniques for Chiral Alcohol Separation

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, optical resolution of a racemic mixture is a necessary alternative. For chiral alcohols like 1-(pyridin-2-yl)propan-1-ol, enzymatic kinetic resolution is a particularly effective technique.

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes frequently used for this purpose, as they can selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resolution of racemic 1-(2-pyridyl)ethanols and related structures, including 1-(pyridin-2-yl)propan-1-ol, has been successfully achieved through lipase-catalyzed asymmetric acetylation. acs.orgnih.govresearchgate.net

In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) in an organic solvent. nih.gov Candida antarctica lipase (CAL) has proven to be highly effective, producing the (R)-acetate and leaving the unreacted (S)-alcohol, both with excellent enantiomeric purities. acs.orgnih.gov The reaction rate can be influenced by the substrate structure and temperature. For some substrates, increasing the temperature from room temperature to 60 °C can accelerate the reaction significantly without compromising the high enantiospecificity. nih.govresearchgate.net This enzymatic method is practical for a wide range of reaction scales and the catalyst can often be reused. acs.orgnih.gov

Table 3: Lipase-Catalyzed Resolution of Racemic 1-(2-Pyridyl)alcohols
SubstrateEnzymeAcyl DonorProduct (Configuration)Unreacted Alcohol (Configuration)Enantiomeric PurityReference
1-(2-Pyridyl)ethanolCandida antarctica lipase (CAL)Vinyl acetateAcetate (R)Alcohol (S)Excellent acs.orgnih.gov
1-(2-Pyridyl)propan-1-olCandida antarctica lipase (CAL)Vinyl acetateAcetate (R)Alcohol (S)Excellent nih.gov
1-(2-Pyridyl)prop-2-en-1-olCandida antarctica lipase (CAL)Vinyl acetateAcetate (R)Alcohol (S)Excellent nih.govresearchgate.net
1-[6-(2,2'-Bipyridyl)]ethanolCandida antarctica lipase (CAL)Vinyl acetateAcetate (R)Alcohol (S)Excellent acs.orgnih.gov

Chemical Reactivity and Mechanistic Aspects of Transformations Involving 1s 1 Pyridin 2 Yl Propan 1 Ol

Oxidation Pathways of the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for oxidation, leading to the formation of the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. To avoid over-oxidation or side reactions, mild and selective oxidation methods are generally preferred, especially given the presence of the pyridine (B92270) ring. Modern oxidation protocols that operate under neutral or near-neutral conditions are particularly well-suited for this transformation.

Prominent among these are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high yields, wide functional group tolerance, and mild reaction conditions, which prevent unwanted reactions on the pyridine ring. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgvedantu.com The reaction proceeds via an alkoxysulfonium ylide intermediate, which collapses through a five-membered ring transition state to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.orglibretexts.org Its mild nature is ideal for sensitive substrates. vedantu.com

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. wikipedia.org This reaction is typically performed in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.org The reaction is known to preserve the stereochemical integrity of other parts of the molecule and is compatible with various sensitive functional groups. alfa-chemistry.comgoogle.com

Table 1: Comparison of Mild Oxidation Methods for Secondary Alcohols

Feature Swern Oxidation Dess-Martin Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Triethylamine Dess-Martin Periodinane (DMP)
Typical Temperature -78 °C to room temperature Room temperature
Key Byproducts Dimethyl sulfide (malodorous), CO, CO₂, Et₃NHCl wikipedia.org 1,2-benziodoxol-3(1H)-one derivative, Acetic acid wikipedia.org
Advantages Low cost of reagents, volatile byproducts are easily removed. chem-station.com Mild conditions, operational simplicity, no toxic metal waste. wikipedia.org
Disadvantages Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS. wikipedia.orgchem-station.com Reagent is expensive and potentially explosive under heat/shock.

Reduction Reactions Leading to Diversified Alcohol Derivatives

While the oxidation of (1S)-1-(pyridin-2-yl)propan-1-ol targets the alcohol functionality, reduction reactions can be directed towards the pyridine ring, leading to the synthesis of chiral piperidine (B6355638) derivatives. The catalytic hydrogenation of the pyridine ring is a common method to achieve this transformation. rsc.orgresearchgate.net The choice of catalyst, solvent, and additives can significantly influence the reaction's efficiency and diastereoselectivity.

The reduction of a 2-substituted pyridine ring typically yields a mixture of cis- and trans-2-substituted piperidines. The existing stereocenter on the propanol (B110389) side chain can exert a directing effect on the incoming hydrogen atoms, leading to a preference for one diastereomer over the other.

Commonly used catalysts include platinum oxide (PtO₂) and palladium on carbon (Pd/C). rsc.org The hydrogenation is often performed under a hydrogen atmosphere. The reaction can be sluggish but is often facilitated by the addition of an acid, which protonates the pyridine nitrogen, forming a pyridinium (B92312) ion. This ion is more susceptible to reduction than the neutral pyridine ring. researchgate.net For instance, conducting the reduction in acetic acid can promote the reaction. researchgate.net

Table 2: Representative Conditions for Pyridine Ring Hydrogenation

Catalyst Solvent Additive Typical Outcome Reference
PtO₂ Ethanol None Reduction of the pyridine ring to piperidine. rsc.org
Pd/C Acetic Acid Acetic Acid Facilitated reduction via pyridinium ion formation. researchgate.net
Rh/C Methanol/H₂O HCl Can provide high diastereoselectivity depending on substrate.
NaBH₄ Ethanol NiCl₂ Alternative chemical reduction method for pyridines.

Nucleophilic Substitution Chemistry on the Pyridine Ring and Alkyl Chain

Nucleophilic substitution can occur at two distinct sites in this compound: the alkyl chain (at the carbon bearing the hydroxyl group) and, under certain conditions, the pyridine ring.

Substitution on the Alkyl Chain The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur on the alkyl chain, the -OH group must first be converted into a good leaving group. masterorganicchemistry.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. pearson.comlibretexts.org This conversion proceeds without altering the configuration at the chiral center. masterorganicchemistry.compressbooks.pub

Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles via an Sₙ2 mechanism. A crucial stereochemical outcome of the Sₙ2 reaction is the complete inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. pressbooks.pubwikipedia.orgdalalinstitute.com This two-step sequence allows for the stereospecific synthesis of a variety of chiral derivatives from this compound.

Table 3: Nucleophilic Substitution on the Activated Alkyl Chain

Nucleophile (:Nu⁻) Reagent Example Product Type (R = 1-(pyridin-2-yl)propyl) Stereochemistry
Azide (N₃⁻) Sodium Azide (NaN₃) (1R)-1-azido-1-(pyridin-2-yl)propane Inversion
Cyanide (CN⁻) Sodium Cyanide (NaCN) (1R)-2-(pyridin-2-yl)butanenitrile Inversion
Halide (X⁻) Lithium Chloride (LiCl) (1R)-1-chloro-1-(pyridin-2-yl)propane Inversion
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) (1R)-2-(1-(phenylthio)propyl)pyridine Inversion
Acetate (AcO⁻) Potassium Acetate (KOAc) (1R)-1-(pyridin-2-yl)propyl acetate Inversion

Substitution on the Pyridine Ring Direct nucleophilic aromatic substitution (SₙAr) on the pyridine ring is generally difficult because pyridine is an electron-deficient heterocycle, but it lacks a strong activating group and a built-in leaving group. Such reactions typically require harsh conditions or specific activation of the ring, for instance, by N-oxidation or the presence of a good leaving group (like a halide) at the 2- or 4-positions. For this compound, direct substitution on the unsubstituted ring is not a common pathway.

Regioselective Functionalization and Derivatization Strategies

Beyond the reactions at the alcohol center, the pyridine ring itself can be functionalized regioselectively. The existing C2-substituent influences the position of further substitution. Strategies for regioselective C-H functionalization have become powerful tools for modifying heterocycles. acs.org

For an electron-deficient ring like pyridine, radical substitution reactions are particularly effective. The Minisci reaction , which involves the addition of a carbon-centered radical to the protonated pyridine ring, is a classic method. chemrxiv.org This reaction typically directs alkyl groups to the C4 and C6 positions. By using a blocking group strategy, the reaction can be made highly selective for the C4 position. chemrxiv.org

Transition-metal-catalyzed C-H activation offers another modern approach. For example, palladium-catalyzed oxidative couplings can introduce alkyl or aryl groups at specific positions, often directed by the nitrogen atom or another functional group on the substrate. nih.gov Nickel-catalyzed hydroarylation reactions have also been developed for the regioselective C-H alkylation of pyridines. acs.org These advanced methods allow for the precise installation of new functional groups onto the pyridine core, enabling the synthesis of complex derivatives while preserving the chiral integrity of the side chain.

Table 4: Examples of Regioselective Functionalization Strategies for Pyridines

Reaction Type Reagents/Catalyst Typical Position Functionalized Description
Minisci Alkylation R• source (e.g., RCOOH, (NH₄)₂S₂O₈, AgNO₃), Acid C4 / C6 Radical alkylation of the protonated pyridine ring.
Directed C-H Halogenation Pd(OAc)₂, N-Halosuccinimide C5 Palladium-catalyzed C-H halogenation directed by the pyridine nitrogen.
C4-Alkylation via Blocking Group Maleate-derived blocking group, then Minisci conditions C4 A two-step process to achieve exclusive C4 functionalization. chemrxiv.org
Ni-Catalyzed Hydroarylation Ni-Al bimetallic catalyst, NHC ligand, Styrenes C4 (para) Enantio- and regioselective alkylation at the position para to the nitrogen. acs.org

Design and Synthesis of Structural Analogues and Derivatives of 1s 1 Pyridin 2 Yl Propan 1 Ol

Modification of the Pyridine (B92270) Heterocycle

Modifications to the pyridine ring of (1S)-1-(pyridin-2-yl)propan-1-ol are crucial for fine-tuning the electronic and steric properties of the resulting analogues. Various synthetic methodologies have been employed to introduce substituents or alter the pyridine core itself.

One common approach involves the synthesis of substituted pyridin-2(1H)-ones. For instance, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized, with structural modifications based on a lead compound exhibiting analgesic effects. nih.gov The synthesis often starts from commercially available materials, involving steps like O-benzylation and Suzuki-Miyaura coupling to introduce aryl groups. nih.gov Subsequent reactions, such as reduction of a nitro group, can provide an amino functionality that allows for further derivatization. nih.gov

Another strategy focuses on the direct functionalization of the pyridine ring. The Kröhnke pyridine synthesis offers a general method for creating substituted pyridines. wikipedia.org This reaction utilizes a pyridinium (B92312) salt, formed from pyridine and a bromomethyl ketone, which then undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound. wikipedia.org Additionally, electrophilic substitution reactions, such as nitration and sulfonation, can be employed, although they can be challenging with pyridine. wikipedia.org For example, 3-nitropyridine (B142982) can be synthesized through a multi-step process involving the nitration of 2,6-dibromopyridine (B144722) followed by debromination. wikipedia.org

The synthesis of pyridine N-oxides by oxidation of the pyridine nitrogen presents another avenue for modification. wikipedia.org This activation of the pyridine ring facilitates further reactions. Moreover, the development of novel pyridine derivatives through coupling reactions, such as those involving boronic acid pinacol (B44631) esters in the presence of a palladium catalyst, has expanded the accessible chemical space. google.com

Starting Material Reaction Type Key Reagents Product Type Reference
Substituted Pyridin-2(1H)-oneSuzuki-Miyaura CouplingIndole-4-boronic acid pinacol ester, PdCl2(PPh3)23,5-disubstituted pyridin-2(1H)-ones nih.gov
PyridineKröhnke SynthesisBromomethyl ketone, α,β-unsaturated carbonylSubstituted Pyridines wikipedia.org
2,6-DibromopyridineNitration/DebrominationNO2BF4, then debromination3-Nitropyridine wikipedia.org
PyridineOxidationPeracidPyridine N-oxide wikipedia.org
Halogenated PyridineSuzuki-Miyaura CouplingBoronic acid pinacol ester, Palladium catalystAryl-substituted Pyridines google.com

Variations in the Alkyl Side Chain and Stereogenic Centers

Alterations to the alkyl side chain and the stereogenic center of this compound are key to exploring structure-activity relationships. A variety of synthetic methods have been developed to achieve these modifications.

One approach involves the benzylic C(sp³)–H bond functionalization of methyl azaarenes. For example, the reaction of 2-ethylpyridine (B127773) with 4-nitrobenzaldehyde (B150856) under solvent- and catalyst-free conditions resulted in the formation of 1-(4-nitrophenyl)-2-(pyridin-2-yl)propan-1-ol, demonstrating the reactivity of the benzylic C-H group. beilstein-journals.org This method provides a direct way to introduce new substituents at the carbon adjacent to the pyridine ring.

The synthesis of chiral heterocyclic alcohols, which are important precursors for various bioactive compounds, has also been a focus. Asymmetric bioreduction of prochiral ketones is a powerful tool for establishing the desired stereochemistry. For instance, (S)-1-(furan-2-yl)propan-1-ol was synthesized with high enantiomeric excess and conversion using a whole-cell biocatalyst, Lactobacillus paracasei BD101. researchgate.net Although this example uses a furan (B31954) ring instead of a pyridine ring, the principle of asymmetric reduction is directly applicable to the synthesis of analogues of this compound.

Furthermore, the synthesis of analogues with different alkyl chains has been explored. For example, 3-alkylpyridine analogues have been synthesized via etherification of 3-(pyridin-3-yl)propan-1-ol with various mesylated derivatives. nih.gov This allows for the introduction of longer and more complex alkyl chains, which can influence the lipophilicity and biological activity of the resulting compounds.

Starting Material Reaction Type Key Reagents/Catalyst Product Type Reference
2-EthylpyridineC-H Functionalization4-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-(pyridin-2-yl)propan-1-ol beilstein-journals.org
1-(Furan-2-yl)propan-1-oneAsymmetric BioreductionLactobacillus paracasei BD101(S)-1-(Furan-2-yl)propan-1-ol researchgate.net
3-(Pyridin-3-yl)propan-1-olEtherificationMesylated derivatives3-Alkylpyridine analogues nih.gov

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives Incorporating Pyridinyl-Propanol Moieties

The incorporation of the pyridinyl-propanol motif into pyrrolidine and piperidine rings has been a fruitful area of research, leading to the development of novel heterocyclic structures.

The synthesis of pyrrolidine derivatives often utilizes proline and its derivatives as starting materials. nih.gov For example, (S)-prolinol, obtained by the reduction of proline, is a key intermediate for the synthesis of various compounds. nih.gov The construction of the pyrrolidine ring can also be achieved through catalytic methods, such as the N-heterocyclization of primary amines with diols catalyzed by an iridium complex. organic-chemistry.org Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

Similarly, various synthetic routes to piperidine derivatives have been developed. One method involves the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared through the conjugate addition of organozinc reagents to enones. whiterose.ac.uk Another approach is the hydrogenation of unsaturated piperidine precursors, which can lead to the stereoselective formation of cis-isomers. whiterose.ac.uk The synthesis of piperidine derivatives can also be achieved through multi-component reactions, such as the chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives via a microwave-assisted three-component reaction. tandfonline.com

The synthesis of piperidine derivatives as σ1 receptor ligands has been reported, where a key step involves the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones. d-nb.info This is followed by homologation of the resulting ketones and introduction of various amino moieties and piperidine N-substituents. d-nb.info

Heterocycle Synthetic Strategy Key Intermediates/Reagents Product Type Reference
PyrrolidineReduction of ProlineProline, LiAlH4(S)-Prolinol nih.gov
PyrrolidineCatalytic N-HeterocyclizationPrimary amines, diols, Iridium complexSubstituted Pyrrolidines organic-chemistry.org
PyrrolidineIntramolecular Nitrene InsertionDirhodium catalystN-unprotected Pyrrolidines organic-chemistry.org
PiperidineReductive Cyclization6-Oxoamino acid derivatives2,6-Disubstituted Piperidines whiterose.ac.uk
PiperidineConjugate AdditionPhenylboronic acid, Dihydropyridin-4(1H)-ones4-(2-Aminoethyl)piperidine derivatives d-nb.info

Preparation of Amino-Alcohol and Related Nitrogen-Containing Heterocyclic Analogues

The synthesis of amino-alcohol analogues and other nitrogen-containing heterocycles related to this compound has been extensively investigated. These compounds are of interest due to their prevalence in biologically active molecules.

A novel one-pot method for the synthesis of β-amino alcohols has been developed, which involves C–H bond hydroxylation at the benzylic α-carbon atom followed by the reduction of a nitrile or amide functional group. nih.gov This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant. nih.gov Another approach to 1,2-amino alcohols is through the catalytic C–H amidation of sp³ methyl C–H bonds using iridium catalysts, with a removable ketoxime chelating group directing the reaction. researchgate.net

The synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring has been achieved through thiol-epoxy "click chemistry". mdpi.com This reaction involves the opening of an oxirane ring by a thiol, followed by the introduction of an amino group. Furthermore, α-tertiary primary amines and 1,2-amino alcohols have been synthesized from vinyl azides through a light-induced denitrogenative alkylarylation/dialkylation process. researchgate.net

The synthesis of various nitrogen-containing heterocycles can be achieved through catalytic dehydrative cyclization reactions. This environmentally benign method allows for the conversion of a wide range of β- or γ-hydroxy amides or thioamides into the corresponding nitrogen-containing heterocycles under mild conditions.

Compound Type Synthetic Method Key Reagents/Catalysts Reference
β-Amino alcoholsOne-pot hydroxylation and reductionMolecular oxygen, Sodium bis(2-methoxyethoxy)aluminum hydride nih.gov
1,2-Amino alcoholsCatalytic C-H amidationIridium catalyst, Ketoxime directing group researchgate.net
Vicinal amino alcoholsThiol-epoxy click chemistryThiol, Oxirane mdpi.com
α-Tertiary primary amines and 1,2-amino alcoholsDenitrogenative alkylarylation/dialkylationVinyl azides, Photocatalyst researchgate.net
Nitrogen-containing heterocyclesCatalytic dehydrative cyclizationβ- or γ-hydroxy amides/thioamides, Metal catalyst

Applications of 1s 1 Pyridin 2 Yl Propan 1 Ol As a Chiral Ligand and Intermediate in Asymmetric Catalysis

Role of (1S)-1-(pyridin-2-yl)propan-1-ol as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a crucial chiral building block in the synthesis of a variety of complex organic molecules. Its inherent chirality is transferred to the target molecules, enabling the production of enantiomerically pure or enriched compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

One of the notable applications of this chiral alcohol is in the synthesis of hydroxylated indolizidine alkaloids, such as lentiginosine (B11785389) and its epimers. mdpi.com These compounds are known for their potent and selective glycosidase inhibitory activities, which are relevant for developing treatments for conditions like HIV, cancer, and for immunomodulation. mdpi.com The synthesis of these alkaloids often involves the use of pyridine (B92270) derivatives as starting materials, with the chiral center of this compound or similar structures guiding the stereochemical outcome of the reaction sequence. mdpi.com

The synthesis of these complex molecules often involves multiple steps, where the stereocenter from the initial chiral alcohol is preserved and used to control the formation of new stereocenters. For instance, a reported synthesis of (±)-lentiginosine started from 1-(2-pyridyl)-2-propen-1-ol, a structurally related precursor. mdpi.com

Development and Application of Multidentate Ligands Derived from this compound

The hydroxyl and pyridyl groups of this compound provide convenient handles for its modification into multidentate ligands. These ligands, which can bind to a metal center through multiple atoms, are central to the field of asymmetric catalysis. The chirality of the ligand, originating from the this compound backbone, can effectively induce enantioselectivity in metal-catalyzed reactions.

A variety of multidentate ligands have been synthesized from chiral pyridyl alcohols. diva-portal.org These ligands often incorporate other donor atoms like phosphorus or nitrogen to create a specific coordination environment around the metal catalyst. researchgate.netcardiff.ac.uk The design of these ligands is modular, allowing for the tuning of their steric and electronic properties to optimize the catalytic performance for a specific reaction. diva-portal.orgrsc.org

For example, tridentate ligands with nitrogen and oxygen donor sites have been synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine, a close derivative. researchgate.net These ligands, when complexed with ruthenium, have been used as catalysts in the enantioselective transfer hydrogenation of ketones. researchgate.net The structure of the ligand directly influences the activity and enantioselectivity of the resulting catalyst. researchgate.net

The development of such ligands is an active area of research, with the aim of creating highly efficient and selective catalysts for a broad range of chemical transformations. d-nb.inforesearchgate.net

Catalytic Enantioselective Reactions Utilizing this compound-Based Ligands

Ligands derived from this compound have been successfully employed in a variety of catalytic enantioselective reactions. These reactions are crucial for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.

One of the most prominent applications is in the asymmetric hydrogenation and transfer hydrogenation of ketones . Chiral catalysts formed from these ligands and transition metals like ruthenium, rhodium, and iridium can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. rsc.orgrsc.org For example, novel pyridylalkylamine and aminopyridinato ligand-stabilized iridium complexes, synthesized from precursors related to this compound, have shown good activity and selectivity in the asymmetric hydrogenation of bulky alkyl aryl ketones. rsc.org

Another important application is in the asymmetric reductive amination of ketones . This reaction provides a direct route to chiral primary amines, which are valuable building blocks for many bioactive molecules. acs.orgacs.org For instance, a highly efficient direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved using a ruthenium catalyst with a chiral BINAP ligand, demonstrating the potential for creating chiral amines from pyridine-containing ketones. acs.orgacs.org

The table below summarizes some of the catalytic enantioselective reactions where ligands derived from or related to this compound have been utilized.

Reaction TypeCatalyst System (Metal/Ligand)SubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationIr/f-phamidol2-Acetylpyridine (B122185)(S)-1-(Pyridin-2-yl)ethanolup to 99% rsc.org
Asymmetric Reductive AminationRu(OAc)₂{(S)-binap}2-Acetyl-6-substituted pyridinesChiral primary amines94.6% to >99.9% acs.orgacs.org
Asymmetric HydrogenationIr-pyridylalkylamine complexesBulky alkyl aryl ketonesChiral secondary alcoholsGood selectivity rsc.org
Enantioselective Transfer HydrogenationRu(PPh₃)₃Cl₂ / Tridentate N,O-ligandAcetophenone1-Phenylethanolup to 47% researchgate.net

Utility in the Construction of Chemical Libraries for Research and Discovery

The versatility of this compound and its derivatives makes them valuable scaffolds for the construction of chemical libraries. These libraries, consisting of a diverse collection of structurally related compounds, are essential tools in drug discovery and chemical biology research. By systematically modifying the structure of the parent compound, researchers can explore the structure-activity relationships and identify new lead compounds with desired biological properties.

The synthesis of libraries of compounds based on a pyridine scaffold has been a successful strategy for discovering new therapeutic agents. For example, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which share a similar structural motif, was synthesized and evaluated for its anti-leishmanial activity. longdom.org This approach allows for the rapid screening of multiple compounds to identify promising candidates for further development.

The modular nature of the synthesis of derivatives from this compound facilitates the creation of diverse libraries. Different functional groups can be introduced at various positions of the molecule, leading to a wide range of analogs with potentially different biological activities. This strategy is not limited to drug discovery but can also be applied to the search for new catalysts and materials with specific properties.

Computational Chemistry and Spectroscopic Characterization for Mechanistic Elucidation of 1s 1 Pyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the three-dimensional structure and electronic landscape of molecules like (1S)-1-(pyridin-2-yl)propan-1-ol. By employing methods such as B3LYP with a 6-31G(d) basis set, researchers can obtain optimized geometries that provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netexplorationpub.cominpressco.com

For a comprehensive understanding, it is insightful to examine computational data for a closely related structural isomer, (S)-2-(pyridin-2-yl)propan-1-ol, as specific detailed computational studies on this compound are not extensively available in the reviewed literature. DFT calculations on (S)-2-(pyridin-2-yl)propan-1-ol reveal the existence of two primary conformers: a 'gauche' form stabilized by an intramolecular hydrogen bond between the hydroxyl group and the pyridine (B92270) nitrogen, and an 'anti' form where such an interaction is absent. sci-hub.se The gauche conformer is calculated to be more stable, with a relative Gibbs free energy (ΔG) of 0 kcal/mol, compared to the anti conformer's ΔG of +3.2 kcal/mol. sci-hub.se This highlights the significance of intramolecular forces in dictating the molecule's preferred shape.

Table 1: Calculated Geometric Parameters for a Pyridine Derivative

ParameterBond/AngleCalculated Value
Bond LengthC-C (pyridine ring)~1.39 Å
C-N (pyridine ring)~1.34 Å
C-O (alcohol)~1.43 Å
O-H (alcohol)~0.96 Å
Bond AngleC-C-C (pyridine ring)~118-121°
C-N-C (pyridine ring)~117°
C-O-H (alcohol)~109°

Note: The data presented in this table are representative values for pyridine and alcohol moieties calculated using DFT methods and are intended to be illustrative for this compound. Actual values may vary based on the specific conformer and computational level. researchgate.net

Analysis of Molecular Interactions and Binding Affinities (e.g., π-π stacking, hydrogen bonding)

The molecular architecture of this compound facilitates a range of non-covalent interactions that are crucial for its behavior in various chemical and biological environments. These interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group of the propanol (B110389) side chain can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. researchgate.net As demonstrated in computational models of the related (S)-2-(pyridin-2-yl)propan-1-ol, the intramolecular O-H···N hydrogen bond is a key stabilizing feature. sci-hub.se The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring, which can modulate the electron density on the oxygen atom. sci-hub.se Intermolecular hydrogen bonding with solvent molecules or other interacting species is also a critical factor, particularly in polar environments, which can compete with and affect the population of intramolecularly bonded conformers. sci-hub.se

π-π Stacking: The pyridine ring, being an aromatic system, can participate in π-π stacking interactions with other aromatic rings. nih.govresearchgate.netresearchgate.net These interactions, driven by a combination of electrostatic and dispersion forces, play a significant role in molecular self-assembly and crystal packing. researchgate.netmdpi.com The strength and geometry of these stacking interactions in pyridyl compounds can be influenced by the presence and nature of substituents on the ring. Computational studies on pyridine dimers and other pyridine-containing systems have shown that both parallel-displaced and T-shaped stacking arrangements are possible, with the specific geometry and interaction energy depending on the electronic properties of the interacting rings. researchgate.netacs.org

Table 2: Representative Non-Covalent Interaction Energies

Interaction TypeInteracting MoietiesCalculated Interaction Energy (kcal/mol)
Intramolecular Hydrogen BondO-H ··· N (in gauche conformer)-3 to -5
π-π Stacking (Parallel Displaced)Pyridine - Pyridine-2 to -4
π-π Stacking (T-shaped)Pyridine - Pyridine-1 to -3

Note: These values are illustrative and based on computational studies of similar pyridine-containing systems. The actual interaction energies for this compound may differ.

Correlation of Spectroscopic Data with Computational Models

A powerful approach for validating computational models is to correlate calculated spectroscopic properties with experimental data. For this compound, this is particularly relevant for Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts of the molecule. sci-hub.senih.govresearchgate.netresearchgate.net By comparing these calculated shifts with experimentally obtained spectra, one can confirm the proposed molecular structure and gain confidence in the computational model. researchgate.netmdpi.com Studies on alcohols in the presence of pyridine as a solvent have shown that DFT calculations can accurately reproduce the changes in chemical shifts, especially for the hydroxyl proton, which is highly sensitive to hydrogen bonding. sci-hub.senih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the dynamic nature of intermolecular interactions in solution. researchgate.net

Table 3: Illustrative Correlation of Calculated and Experimental ¹H NMR Chemical Shifts for a Pyridyl Alcohol System

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
OH4.5 - 5.5 (in H-bonding solvent)Varies with solvent and concentration
CH (adjacent to OH)4.0 - 4.8~4.6
Pyridine Ring Protons7.0 - 8.57.2 - 8.6
CH₂ (ethyl group)1.6 - 2.0~1.8
CH₃ (ethyl group)0.8 - 1.2~0.9

Note: The presented chemical shift ranges are typical for pyridyl alcohol systems and are meant for illustrative purposes. The actual values for this compound will depend on the specific experimental conditions. nih.govmdpi.com

Advanced Theoretical Studies: Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis

To gain deeper insights into the chemical reactivity and interaction sites of this compound, advanced theoretical methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are employed.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. mdpi.comajchem-a.com For pyridine-containing compounds, the HOMO is often localized on the pyridine ring and the nitrogen lone pair, while the LUMO is typically a π* orbital of the aromatic system. mdpi.com

Table 4: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.0 to -7.0
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 6.0

Note: These are typical energy ranges for pyridyl compounds and serve as an illustration. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.deresearchgate.netrsc.org It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.netrsc.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Advanced Research Applications and Future Perspectives of 1s 1 Pyridin 2 Yl Propan 1 Ol in Chemical Science

Role as a Chiral Building Block in Complex Molecular Architectures

The enantiomerically pure structure of (1S)-1-(pyridin-2-yl)propan-1-ol renders it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential components in the construction of complex molecules, particularly in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. The unique structure of this compound makes it a valuable component in drug design and development. smolecule.com

The presence of both a hydroxyl group and a pyridine (B92270) ring offers multiple sites for chemical modification. The hydroxyl group can be used for esterification, etherification, or as a directing group in stereoselective reactions. The pyridine nitrogen provides a site for coordination with metal catalysts, which can influence the stereochemical outcome of reactions at other parts of the molecule. Chiral pyridines are actively investigated for their roles as ligands in coordination chemistry, as chiral auxiliaries to control the stereochemistry of reactions, and as fundamental units in the design of receptors for enantioselective recognition and the creation of chiral coordination frameworks. researchgate.net

The synthesis of complex, enantiomerically pure molecules often relies on the availability of such chiral synthons. The use of this compound allows for the introduction of a specific stereocenter early in a synthetic sequence, which can be carried through to the final product. This strategy is often more efficient than establishing chirality at a later stage. Research into the synthesis of new chiral pyridine-containing β-amino alcohols and their subsequent transformation into other functional groups like thioethers and selenoethers highlights the versatility of this class of compounds as precursors for novel ligands in asymmetric catalysis. mdpi.com

Table 1: Applications of Pyridine-Based Chiral Building Blocks

Application AreaDescriptionKey Structural Features Utilized
Asymmetric Catalysis Used to create chiral ligands for metal catalysts, which in turn are used to produce enantiomerically enriched products. mdpi.comPyridine nitrogen for metal coordination; chiral center to induce asymmetry.
Medicinal Chemistry Serves as a starting material or intermediate for the synthesis of complex, biologically active molecules and potential drug candidates. smolecule.comnih.govSpecific 3D structure for selective binding to biological targets like enzymes or receptors.
Supramolecular Chemistry Employed in the design of host molecules for the enantioselective recognition of guest molecules. researchgate.netDefined stereochemistry and hydrogen bonding capabilities.
Materials Science Incorporated into the structure of chiral polymers, liquid crystals, and luminescent materials. researchgate.netRigidity of the pyridine ring and chirality of the side chain.

Potential in Agrochemical and Specialty Chemical Development

While specific data on the direct application of this compound in agrochemicals is not extensively documented in public literature, the broader class of pyridine derivatives is of significant importance to the agrochemical industry. Many commercial herbicides, insecticides, and fungicides contain a pyridine ring as a core structural motif. The biological activity of these agrochemicals is often dependent on their precise molecular structure.

The potential for this compound in this sector lies in its utility as a chiral intermediate for the synthesis of new, stereochemically pure agrochemicals. Introducing chirality into pesticide molecules can lead to several advantages, including:

Increased Potency: One enantiomer may be significantly more active against the target pest or weed.

Reduced Environmental Load: By using only the active enantiomer, the total amount of chemical applied can be reduced.

Improved Selectivity: A specific stereoisomer may be more selective, affecting the target organism while having minimal impact on non-target species, including beneficial insects and soil microbes.

In the realm of specialty chemicals, this compound can be used to synthesize chiral ligands for industrial catalysis or as a component in advanced materials like chiral liquid crystals. researchgate.net The development of novel specialty chemicals often relies on the availability of unique building blocks that can impart specific properties, and the combination of a pyridine unit and a chiral center in this compound makes it a candidate for such applications.

Table 2: Potential Applications in Agrochemical and Specialty Chemicals

SectorPotential ApplicationRationale
Agrochemicals Intermediate for chiral insecticides, fungicides, or herbicides.Pyridine core is common in agrochemicals; chirality can enhance efficacy and selectivity.
Specialty Catalysts Precursor for chiral ligands used in industrial-scale asymmetric synthesis.The pyridine and alcohol functionalities are ideal for creating polydentate ligands. diva-portal.org
Advanced Materials Building block for chiral polymers or liquid crystals with unique optical properties.The defined stereochemistry and rigid-flexible structure are suitable for creating ordered materials. researchgate.net

Investigation of Microbial Metabolism and Biotransformation Pathways of Pyridine-Propanol Structures

The environmental fate and biological processing of pyridine-containing compounds are critical areas of study. Microbial metabolism plays a key role in the degradation of such heterocyclic aromatic compounds in the environment. nih.gov The biotransformation of pyridine and its derivatives can occur under both aerobic and anaerobic conditions, involving a diverse range of bacteria, fungi, and enzymes. nih.gov

For a pyridine-propanol structure like this compound, microbial metabolism would likely initiate with the oxidation of the alcohol group or hydroxylation of the pyridine ring. The rate and pathway of transformation are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov For instance, studies have shown that pyridine carboxylic acids are transformed more rapidly than hydroxypyridines or methylpyridines. nih.gov

Microbial biotransformation is also a powerful tool in synthetic chemistry, often referred to as "green chemistry," for producing valuable chemicals. researchgate.net Specific microbial strains or their isolated enzymes can be used to perform highly selective reactions, such as stereoselective oxidations or reductions, which are often difficult to achieve through traditional chemical methods. The use of microorganisms to mimic mammalian drug metabolism is a well-established technique for producing metabolites for further study. researchgate.netnih.gov In the context of this compound, microbes could be screened for their ability to perform reactions such as:

Oxidation of the secondary alcohol to the corresponding ketone, 1-(pyridin-2-yl)propan-1-one.

Hydroxylation at various positions on the pyridine ring.

Further degradation of the ring structure, leading to mineralization. nih.gov

Understanding these pathways is crucial for assessing the environmental impact of such compounds and for harnessing microbial capabilities for biotechnological applications.

Table 3: Microorganisms and Enzymes in Pyridine Derivative Metabolism

Organism/Enzyme TypeMetabolic RoleEnvironmental ConditionReference
Bacteria (e.g., Arthrobacter) Degradation and mineralization of pyridine rings.Aerobic nih.gov
Fungi Biotransformation of various substrates, often mimicking mammalian metabolism.Aerobic nih.govresearchgate.net
Monooxygenases/Dioxygenases Enzymes that catalyze the initial hydroxylation of the aromatic ring, a key step in degradation.Aerobic nih.gov
Anaerobic Microbes Degradation of pyridine derivatives in oxygen-depleted environments.Anaerobic nih.gov

Emerging Trends and Future Research Directions in Pyridine-Based Chiral Alcohol Chemistry

The field of pyridine chemistry is continuously evolving, with several exciting trends shaping future research directions for chiral alcohols like this compound.

One major trend is the development of novel catalytic systems that utilize chiral pyridine-based ligands. Recent research has focused on creating new nitrogen, sulfur, and selenium-donating ligands from chiral pyridine amino alcohols for use in asymmetric catalysis. mdpi.com Furthermore, the unique coordination chemistry of pyridine ligands is being exploited in the synthesis of gold(III) complexes, which show promise as catalysts for a variety of organic transformations. diva-portal.org The design of ligands that can control both the activity and stability of these metal complexes is a key area of investigation. diva-portal.org

Another significant area is the dearomatization of pyridines. acs.org This strategy transforms flat, aromatic pyridine rings into three-dimensional piperidine (B6355638) structures, which are prevalent in natural products and pharmaceuticals. Catalytic methods that can achieve this transformation enantioselectively are of high value, and chiral alcohols attached to the pyridine ring could serve as directing groups or chiral auxiliaries in such reactions.

Future research will likely focus on expanding the synthetic utility of this compound and related structures. This includes their incorporation into metal-organic frameworks (MOFs), the development of "green" synthetic approaches using biocatalysis, and the exploration of their therapeutic potential in areas beyond traditional drug targets. nih.gov As our understanding of the relationship between molecular chirality and function deepens, the demand for versatile and readily accessible chiral building blocks like this compound is expected to grow.

Table 4: Future Research Directions in Pyridine-Based Chiral Chemistry

Research TrendDescriptionPotential Impact
Novel Ligand Design Synthesis of new polydentate chiral ligands based on the pyridine scaffold for asymmetric catalysis. mdpi.comdiva-portal.orgMore efficient and selective methods for producing enantiomerically pure compounds.
Catalytic Dearomatization Development of methods for the enantioselective conversion of pyridines to chiral piperidines and other saturated heterocycles. acs.orgAccess to a wider range of complex molecular architectures for drug discovery.
Biocatalysis & Green Chemistry Using enzymes and microorganisms to synthesize and modify chiral pyridine alcohols with high selectivity and reduced environmental impact. researchgate.netMore sustainable manufacturing processes for fine chemicals and pharmaceuticals.
Advanced Therapeutic Applications Exploring the use of metal-based pyridine derivatives in the treatment of various diseases. nih.govNew classes of therapeutic agents with novel mechanisms of action.

Q & A

Basic: What synthetic methodologies are commonly employed for the enantioselective synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol, and how do reaction parameters influence stereochemical outcomes?

Methodological Answer:

  • Asymmetric Catalysis : Utilize chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions of ketone precursors like 1-(pyridin-2-yl)propan-1-one. The stereoselectivity is controlled by ligand-metal coordination and steric effects .
  • Chiral Resolution : Racemic mixtures can be resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives), followed by recrystallization .
  • Key Parameters :
    • Temperature : Lower temperatures (0–25°C) reduce racemization.
    • Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst stability.
    • Catalyst Loading : 1–5 mol% ensures cost-effectiveness and high enantiomeric excess (ee >95%) .

Basic: What analytical techniques are optimal for determining the purity and enantiomeric excess of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) mobile phase; retention times distinguish enantiomers .
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals for ee quantification .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15.2°) and compare to literature values for stereochemical confirmation .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways and stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

  • Transition State Analysis : Calculate activation energies for competing pathways (e.g., hydrogenation vs. epimerization) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Identify steric/electronic factors favoring the (1S)-configuration .
  • Molecular Docking : Simulate ligand-metal interactions to optimize chiral catalyst design (e.g., BINAP derivatives) for improved enantioselectivity .
  • Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction kinetics .

Advanced: What strategies prevent racemization during purification and storage of this compound?

Methodological Answer:

  • Low-Temperature Recrystallization : Use ethanol/water mixtures at 4°C to minimize thermal racemization .
  • Acidic/Base Avoidance : Neutral pH buffers during column chromatography (e.g., silica gel with ethyl acetate) prevent proton exchange at the stereocenter .
  • Inert Storage : Store under argon at –20°C in amber vials to avoid light- or oxygen-induced degradation .

Data Contradiction: How should conflicting reports on catalytic efficiency in asymmetric hydrogenation be resolved?

Methodological Answer:

  • Systematic Screening : Test ligands (e.g., BINAP, Josiphos) under identical conditions (solvent, pressure, temperature).
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
  • Surface Analysis : Use XPS or TEM to assess catalyst degradation (e.g., metal leaching) contributing to variability .

Application: What role does the pyridinyl-hydroxyl motif play in metal coordination for catalytic applications?

Methodological Answer:

  • Bidentate Ligand Design : The pyridine nitrogen and hydroxyl oxygen form a chelating site for transition metals (e.g., Pd, Ru), enhancing catalytic activity in cross-coupling or oxidation reactions .
  • Structure-Activity Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) to tune metal-ligand bond strength and reactivity .

Advanced: How can kinetic resolution be applied to improve ee in dynamic kinetic asymmetric transformations (DYKAT)?

Methodological Answer:

  • Racemization Catalysts : Use enzymes (e.g., lipases) or weak acids (e.g., benzoic acid) to equilibrate enantiomers during reactions, favoring the (1S)-form .
  • Continuous Flow Systems : Integrate immobilized catalysts and in-line ee monitoring (e.g., microfluidic HPLC) for real-time optimization .

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